molecular formula C19H23FN2OS B492742 N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide CAS No. 690962-18-6

N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide

Cat. No.: B492742
CAS No.: 690962-18-6
M. Wt: 346.5g/mol
InChI Key: BPHUVPJEWMUIOT-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a thienyl group, and a fluorobenzamide moiety, making it a complex and interesting molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide typically involves multi-step reactionsKey reagents such as phenylsilane and iron complexes are often used to promote these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides, while reduction of the piperidine ring can produce secondary amines .

Scientific Research Applications

N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it could inhibit certain signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzamide moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2OS/c1-13-14(2)24-19(16(13)12-22-10-6-3-7-11-22)21-18(23)15-8-4-5-9-17(15)20/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHUVPJEWMUIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CN2CCCCC2)NC(=O)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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